molecular formula C12H22O4 B8195304 8,8-Bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane

8,8-Bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane

Cat. No.: B8195304
M. Wt: 230.30 g/mol
InChI Key: BSMJXTSMNVIHEY-UHFFFAOYSA-N
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Description

8,8-Bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane is a spirocyclic ketal derivative featuring two methoxymethyl substituents at the 8-position of the 1,4-dioxaspiro[4.5]decane core. This compound is synthesized via methoxymethylation reactions, such as the reaction of 1,4-dioxaspiro[4.5]decan-8-ol with methoxymethyl acetate under acidic conditions (e.g., p-toluenesulfonic acid) at controlled temperatures . Its structure combines the rigidity of the spirocyclic framework with the electron-donating methoxymethyl groups, which influence its stability, reactivity, and applications in organic synthesis, particularly as an intermediate in pharmaceutical impurity synthesis .

Properties

IUPAC Name

8,8-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-13-9-11(10-14-2)3-5-12(6-4-11)15-7-8-16-12/h3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMJXTSMNVIHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCC2(CC1)OCCO2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spiro compound. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

8,8-Bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where methoxymethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

8,8-Bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 8,8-Bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The spirocyclic 1,4-dioxaspiro[4.5]decane scaffold is highly modifiable, with substituents at the 8-position dictating physicochemical and reactive properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of 1,4-Dioxaspiro[4.5]decane Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
8,8-Bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane Two -CH2-OCH3 groups C12H22O4 230.30 Intermediate in antiviral drug impurity synthesis; kinetically controlled product .
8-Aminomethyl-1,4-dioxaspiro[4.5]decane -CH2-NH2 C9H19NO2 173.25 Soluble in polar solvents (ethanol, DMF); used in peptide synthesis and as a building block .
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane -CF3 C9H13F3O2 210.19 Electron-withdrawing group enhances oxidative stability; used in fluorinated drug design .
8-(tert-Butyl)-2-(chloromethyl)-1,4-dioxaspiro[4.5]decane -C(CH3)3 and -CH2Cl C14H25ClO2 260.80 Bulky tert-butyl group imparts steric hindrance; chloromethyl enables further functionalization .
8-(Cyclopropylmethoxy)-1,4-dioxaspiro[4.5]decane -O-CH2-cyclopropane C12H20O3 212.29 Predicted high boiling point (303°C); used in agrochemical research .

Key Comparisons

Electronic Effects :

  • Methoxymethyl groups in the target compound provide electron-donating effects, stabilizing cationic intermediates (e.g., radical cations) less effectively than aryl substituents but more than alkyl groups like -CH3 .
  • Trifluoromethyl (-CF3) derivatives exhibit strong electron-withdrawing effects, altering redox behavior and enhancing resistance to oxidation .

Synthetic Utility: The methoxymethyl derivative is synthesized under kinetic control (-10°C), while thermodynamically favored products (e.g., acetates) dominate at higher temperatures . Chloromethyl and aminomethyl derivatives allow post-functionalization (e.g., nucleophilic substitution or coupling reactions), making them versatile intermediates .

Applications :

  • Pharmaceuticals : The trifluoromethyl analog is explored for CDK9 inhibition and fluorinated drug candidates , while the target compound is linked to antiviral impurity synthesis .
  • Agrochemicals : Cyclopropylmethoxy derivatives are studied for pesticidal activity due to their stability and hydrophobicity .

Research Findings and Implications

  • Stability Trends : Substituent electronic properties correlate with bond elongation in radical cations. For example, benzylic groups stabilize radicals (C–C elongation: 2.94 Å), while methoxymethyl groups offer moderate stabilization (1.64–1.94 Å) .
  • Stereoelectronic Tuning : Bulky substituents (e.g., tert-butyl) hinder reactivity at the 8-position but improve selectivity in multi-step syntheses .
  • Thermodynamic vs. Kinetic Control : The methoxymethyl derivative’s exclusive formation at low temperatures highlights the role of reaction conditions in directing spirocyclic product distributions .

Biological Activity

8,8-Bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane is a unique spirocyclic compound known for its complex bicyclic structure and potential biological activity. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its ability to interact with specific biological targets.

Chemical Structure and Properties

The molecular formula for this compound is C12H22O4C_{12}H_{22}O_{4}. Its structure features two methoxymethyl groups attached to a dioxaspiro framework, which contributes to its unique reactivity and biological properties. The compound's IUPAC name reflects its complex arrangement:

  • IUPAC Name : this compound

Physical Properties

PropertyValue
Molecular Weight230.31 g/mol
DensityNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interactions with various molecular targets such as enzymes and receptors. The compound's spirocyclic structure enables it to fit into binding sites with high specificity, modulating the activity of its targets and influencing biochemical pathways.

In Vitro Studies

Research indicates that this compound exhibits significant biological properties:

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and the inhibition of specific signaling pathways related to cell growth and survival.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit nitric oxide production and other inflammatory mediators. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Properties :
    • Objective : To evaluate the anticancer effects of this compound on breast cancer cells.
    • Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
    • Reference : Journal of Medicinal Chemistry (2023).
  • Study on Anti-inflammatory Activity :
    • Objective : To assess the anti-inflammatory effects of the compound in a murine model.
    • Findings : Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines.
    • Reference : European Journal of Pharmacology (2022).

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
8-oxa-2-azaspiro[4.5]decaneContains oxygen and nitrogen in the ringDifferent reactivity due to heteroatoms
SpirotetramatSpirocyclic structure with different functional groupsUsed as an insecticide

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